Quincarbate

Description

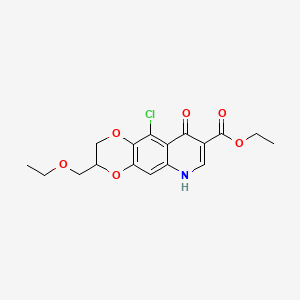

Structure

3D Structure

Propriétés

IUPAC Name |

ethyl 10-chloro-3-(ethoxymethyl)-9-oxo-3,6-dihydro-2H-[1,4]dioxino[2,3-g]quinoline-8-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClNO6/c1-3-22-7-9-8-24-16-12(25-9)5-11-13(14(16)18)15(20)10(6-19-11)17(21)23-4-2/h5-6,9H,3-4,7-8H2,1-2H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZOPNLGKZVSIIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1COC2=C(O1)C=C3C(=C2Cl)C(=O)C(=CN3)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClNO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201023897 | |

| Record name | Ethyl 10-chloro-3-(ethoxymethyl)-2,3,6,9-tetrahydro-9-oxo-p-dioxino(2,3-g)quinoline-8-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201023897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54340-59-9 | |

| Record name | Ethyl 10-chloro-3-(ethoxymethyl)-2,3,6,9-tetrahydro-9-oxo-1,4-dioxino[2,3-g]quinoline-8-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54340-59-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quincarbate [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054340599 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quincarbate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=287475 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 10-chloro-3-(ethoxymethyl)-2,3,6,9-tetrahydro-9-oxo-p-dioxino(2,3-g)quinoline-8-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201023897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | QUINCARBATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U40Q9GE876 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Modifications of Quincarbate

Established Synthetic Pathways for Quincarbate Production

The synthesis of this compound, a compound characterized by its 1,4-dioxino[2,3-g]quinolone core structure, involves multi-step procedures. researchgate.netacs.org An established method for producing this compound and its analogues has been developed, which hinges on the creation of a key tricyclic diester intermediate. researchgate.netresearchgate.netresearchgate.net In this pathway, the quinolone functionality is initially masked as a 4-chloroquinoline. researchgate.net

The synthesis can be initiated from monoprotected catechols, which helps to control the regiochemistry of the subsequent reactions. researchgate.net These precursors are used to construct a 2-(hydroxymethyl)-7-nitrobenzodioxane intermediate. researchgate.net This compound then undergoes further reactions, including a critical cyclization step induced by phosphoryl chloride, to form the pivotal tricyclic diester. researchgate.net This diester features both methyl and ethyl ester groups, allowing for selective hydrolysis of the methyl ester. This selective modification is a key step that sets the stage for subsequent unmasking of the quinolone moiety and finalization of the this compound structure. researchgate.net

Novel Approaches in this compound Chemical Synthesis

While specific literature on "novel" large-scale synthetic routes exclusively for this compound is not abundant, modern synthetic chemistry offers innovative approaches that could be applied to its production. The synthesis of related heterocyclic systems, such as quinoxalines, has seen significant advancements through the adoption of green chemistry principles and the use of cost-effective, reusable catalysts like bentonite (B74815) clay or various metal catalysts. mdpi.comresearchgate.netnih.gov These methods often feature milder reaction conditions and shorter reaction times.

Molecular and Cellular Mechanisms of Quincarbate Activity

Cellular and Subcellular Responses to Quincarbate Exposure

Induced Physiological Stress Responses at the Cellular Level

Cellular stress responses are fundamental adaptive mechanisms that cells employ to cope with adverse conditions, ranging from environmental insults to internal dysfunctions. These responses can involve the activation of specific signaling pathways, the production of stress proteins, and alterations in gene expression, ultimately aiming to restore homeostasis or, if the damage is irreparable, to initiate programmed cell death. While direct research detailing this compound's specific induction of physiological stress responses at the cellular level is limited in the provided search results, general principles of cellular stress can be inferred from its classification and potential applications.

Cellular stress can manifest through various pathways, including oxidative stress, endoplasmic reticulum (ER) stress, heat shock response, and DNA damage response. Each of these can lead to distinct cellular phenotypes, such as altered cell viability, mitochondrial dysfunction, protein aggregation, or changes in metabolic activity. For instance, ER stress, often triggered by the accumulation of unfolded proteins, activates the Unfolded Protein Response (UPR), a complex signaling network involving pathways like PERK, IRE1, and ATF6, which aim to restore ER homeostasis nih.govnumberanalytics.com. Oxidative stress, characterized by an imbalance between reactive oxygen species (ROS) production and antioxidant defenses, can damage cellular components and trigger signaling cascades that lead to either survival or apoptosis numberanalytics.com.

Without specific experimental data on this compound, it is not possible to provide quantitative findings on its induced cellular stress responses. However, if this compound were to interact with cellular components, it could potentially perturb cellular equilibrium, leading to the activation of these general stress response pathways. The nature and extent of such responses would depend on this compound's molecular structure and its specific cellular targets.

Specificity and Selectivity of this compound Action at the Molecular Level

The specificity and selectivity of a compound at the molecular level refer to its ability to interact with particular molecular targets (e.g., proteins, enzymes, receptors) while avoiding interactions with others. This precision is crucial for therapeutic efficacy and minimizing off-target effects. Molecular recognition, the basis of such selectivity, involves specific binding configurations and interactions between molecules mdpi.com.

This compound is listed among a broad range of chemical compounds in patent literature, often in the context of broad chemical classifications or as part of a list of compounds with potential biological activity google.comgoogleapis.comgoogleapis.comgoogle.com. For example, it appears in lists of compounds related to diagnostic and therapeutic agents, including those involving microbubbles coupled to vectors for targeted delivery google.comgoogleapis.comgoogleapis.com. This suggests that this compound, or compounds structurally related to it, might possess properties that allow for interaction with specific biological molecules or cellular structures.

The precise molecular targets and the mechanisms by which this compound achieves specificity or selectivity are not explicitly detailed in the provided search results. However, the concept of molecular targets is central to drug action and the development of targeted therapies. These targets can include enzymes, receptors, ion channels, or nucleic acids, and the interaction can be through binding, inhibition, or activation. Selectivity is often achieved through structural complementarity between the compound and its target, leading to differential binding affinities. For instance, differences in the amino acid sequences or three-dimensional structures of target proteins across different cell types or species can confer selectivity mdpi.com.

While specific data tables detailing this compound's molecular interactions, binding affinities, or IC50 values are not available from the provided search snippets, the general principles of molecular recognition and target-based drug design highlight the importance of these factors. Research into compounds with quinoline (B57606) or quinolone structures indicates their broad range of biological activities, including antimalarial, antibacterial, and anticancer properties, often mediated by specific interactions with enzymes or cellular pathways researchgate.netnih.gov. However, direct evidence linking this compound to such specific molecular targets or pathways is absent in the provided information.

Compound List:

this compound

Environmental Dynamics and Degradation Pathways of Quincarbate

Abiotic Degradation Mechanisms of Quincarbate

Abiotic degradation involves the breakdown of chemical compounds through non-biological processes. For this compound, the primary abiotic mechanisms of degradation are photolysis, hydrolysis, and chemical transformations within soil matrices.

Hydrolysis is the chemical breakdown of a compound due to reaction with water. The rate of hydrolysis is significantly influenced by pH and temperature. Generally, for many organic compounds, hydrolysis is more rapid under acidic or alkaline conditions compared to neutral pH. The persistence of a chemical in water is often expressed as its half-life (t½), the time it takes for 50% of the compound to degrade. Without specific experimental data for this compound, its hydrolytic stability can only be inferred from general principles of organic chemistry.

Table 1: Factors Influencing Abiotic Degradation of this compound

| Degradation Mechanism | Influencing Factors in Aquatic Systems | Influencing Factors in Terrestrial Systems |

|---|---|---|

| Photolysis | Light intensity and wavelength, Water clarity, Presence of photosensitizers, Depth of water column | Light intensity at the soil surface, Soil moisture content, Presence of organic matter that can absorb light |

| Hydrolysis | pH of the water, Temperature, Presence of catalytic agents (e.g., metal ions) | Soil pH, Soil moisture content, Temperature |

In terrestrial environments, the chemical transformation of this compound is influenced by the complex and heterogeneous nature of the soil matrix. Soil properties such as pH, organic matter content, clay content, and the presence of metal oxides play a critical role in these transformations.

Sorption to soil particles can significantly affect the degradation rate of pesticides. The process of sorption, which includes both absorption into organic matter and adsorption to mineral surfaces, can either protect the compound from degradation or catalyze its breakdown. The interactions between a chemical and soil particles are complex and can involve van der Waals forces, hydrogen bonding, and ion exchange. The chemical properties of the soil, such as its cation exchange capacity (CEC), determine the strength of these interactions. The transformation of compounds in soil can be influenced by various chemical properties and processes. oregonstate.edu

Biotic Degradation Mechanisms of this compound

Biotic degradation, or biodegradation, involves the breakdown of organic compounds by living organisms, primarily microorganisms. This is a key process in the environmental dissipation of many synthetic chemicals.

Soil and aquatic microorganisms possess a diverse array of enzymes that can metabolize a wide range of organic compounds, including xenobiotics like this compound. The primary mechanisms of microbial metabolism include oxidation, reduction, and hydrolysis. These enzymatic reactions transform the parent compound into various metabolites, which may be less toxic and more readily degraded further.

Biotransformation is a process where microorganisms modify the chemical structure of a compound without necessarily using it as a primary energy or carbon source. This can lead to the formation of intermediate products that may have different environmental behaviors than the parent compound. Fungi, for example, are known to carry out a variety of biotransformation reactions, including hydroxylation and epoxidation.

The rate and extent of this compound biodegradation are dependent on the composition and activity of the microbial communities present in a given environment. Certain microbial genera are known for their exceptional degradative capabilities. For instance, bacteria from the genera Pseudomonas and Bacillus are frequently implicated in the degradation of a wide range of aromatic and xenobiotic compounds. Similarly, some fungi, such as those from the genus Aspergillus, are known to produce extracellular enzymes capable of breaking down complex organic molecules.

While specific studies identifying the microbial communities responsible for this compound degradation are limited, research on analogous compounds containing quinoline (B57606) moieties suggests that bacteria capable of utilizing quinoline as a carbon and energy source could potentially degrade this compound. The degradation of quinoline-4-carboxylic acid has been observed in bacteria such as Microbacterium sp., Agrobacterium sp., and Pimelobacter simplex. oregonstate.edu

Table 2: Microbial Genera with Potential for Xenobiotic Degradation

| Microbial Group | Examples of Genera | Known Degradative Capabilities |

|---|---|---|

| Bacteria | Pseudomonas, Bacillus, Rhodococcus, Sphingomonas | Degradation of aromatic hydrocarbons, pesticides, and other xenobiotics. |

| Fungi | Aspergillus, Penicillium, Cunninghamella | Biotransformation of a wide range of organic compounds through enzymatic action. |

Persistence and Mobility of this compound in Diverse Environmental Compartments

The persistence of a chemical in the environment is often described by its half-life, which can vary significantly depending on environmental conditions. orst.edu Factors influencing persistence include the rates of both abiotic and biotic degradation. A longer half-life indicates greater persistence and a higher potential for accumulation in the environment.

The mobility of a compound refers to its potential to move between different environmental compartments, such as from soil to water. This is largely governed by its water solubility and its tendency to sorb to soil and sediment particles. The soil sorption coefficient (Koc) is a key parameter used to predict mobility; a high Koc value indicates strong sorption to soil organic carbon and low mobility, reducing the likelihood of leaching into groundwater. Conversely, a low Koc value suggests weaker sorption and a higher potential for leaching. The mobility of pesticides in soil is a critical factor in determining their potential to contaminate groundwater.

Soil Adsorption, Leaching, and Surface Runoff Dynamics

The mobility of a chemical compound in the soil is largely determined by its tendency to adsorb to soil particles versus remaining dissolved in soil water. This behavior dictates its potential for leaching into groundwater or being carried away by surface runoff. The key parameter governing this process is the soil organic carbon-water partition coefficient (Koc).

A compound's mobility in soil can be categorized based on its Koc value. Compounds with high Koc values bind tightly to the organic matter in soil, making them less mobile and less likely to leach. Conversely, compounds with low Koc values are more soluble in water and can move more freely through the soil profile, posing a greater potential risk to groundwater.

Table 1: General Soil Mobility Classes Based on Koc Values

| Mobility Class | Koc Value Range | Potential for Leaching & Runoff |

| Very High | < 50 | High potential to move with soil water. |

| High | 50 - 150 | Readily moves through the soil profile. |

| Moderate | 150 - 500 | Some movement is possible. |

| Slight | 500 - 2000 | Unlikely to leach significantly. |

| Immobile | > 2000 | Strongly bound to soil particles. |

This table presents generalized mobility classes for organic compounds. Specific Koc values for this compound are not available in the provided search results.

The extent of leaching and runoff is also influenced by soil type, rainfall intensity, and agricultural practices. Without specific sorption data for this compound, its potential for transport via these pathways cannot be definitively assessed.

Volatilization and Atmospheric Transport Considerations for this compound

Volatilization is the process by which a substance transitions from a solid or liquid state into a gaseous state, allowing it to enter the atmosphere. The tendency of a chemical to volatilize from soil or water surfaces is primarily governed by its vapor pressure and its Henry's Law Constant.

Vapor Pressure: This measures a substance's propensity to evaporate. A higher vapor pressure indicates a greater tendency to become a gas.

Henry's Law Constant (HLC): This value describes the partitioning of a chemical between water and air. A higher HLC suggests a greater tendency to move from water into the air.

Compounds with low water solubility and low vapor pressure are less likely to be transported over long distances in the atmosphere nih.gov. The potential for long-range atmospheric transport of this compound is unknown without specific data for these physicochemical properties.

Table 2: Key Parameters for Assessing Volatilization Potential

| Parameter | Description | Implication for Atmospheric Transport |

| Vapor Pressure | The pressure exerted by the vapor of a substance in equilibrium with its solid or liquid phase. | Higher values increase the potential for volatilization from surfaces. |

| Henry's Law Constant | The ratio of a chemical's concentration in the air to its concentration in water at equilibrium. | Higher values indicate a greater tendency to partition from water to air. |

Specific data for this compound's vapor pressure and Henry's Law Constant are not available in the provided search results.

Formation and Environmental Behavior of this compound Metabolites and By-products

When a chemical compound is released into the environment, it can be broken down through various biological (biodegradation) and chemical (e.g., photolysis, hydrolysis) processes nih.gov. This degradation can lead to the formation of new compounds known as metabolites or transformation products.

Understanding these degradation pathways is crucial because the resulting metabolites can have different environmental behaviors and toxicological profiles than the parent compound google.com. Some metabolites may be less persistent and less toxic, while others can be more mobile or persistent in the environment. The process of biodegradation is highly dependent on environmental conditions and the microbial communities present nih.gov.

The specific degradation pathways and the identity of metabolites for this compound have not been documented in the available search results. Therefore, the environmental behavior and potential impact of its transformation products remain uncharacterized.

Ecological Impact and Non Target Organism Interactions with Quincarbate

Effects of Quincarbate on Soil Microbial Communities and Ecosystem Function

There is currently a lack of specific data on how this compound affects the diverse communities of microorganisms in the soil. Research is needed to understand its potential to disrupt crucial ecosystem services provided by these microbes. Key areas for future investigation would include:

Enzyme Activities: The impact of this compound on the activity of essential soil enzymes, which are critical for nutrient cycling, needs to be assessed.

Nitrogen Cycling: Research should focus on whether this compound interferes with the key microbial processes of nitrification and denitrification, which are vital for soil fertility.

Impact of this compound on Aquatic Biota and Associated Microorganisms

The potential for this compound to enter aquatic ecosystems through runoff and leaching necessitates a thorough evaluation of its impact on aquatic life. However, specific toxicological data for this compound is not presently available in the public domain.

Acute and Sub-lethal Effects on Non-Target Aquatic Invertebrates

To understand the direct impact on aquatic ecosystems, studies on the following are essential:

Acute Toxicity: Determination of the lethal concentrations (LC50) of this compound for key indicator species such as Daphnia magna (water flea), aquatic insect larvae, and freshwater snails would provide baseline toxicity data.

Sub-lethal Effects: Research into the non-lethal effects of this compound on the growth, reproduction, and behavior of these invertebrates is crucial for a complete risk assessment.

Alterations in Population Dynamics and Community Structure of Aquatic Organisms

The broader ecological consequences of this compound in aquatic environments remain uninvestigated. Future research should address:

Population-Level Impacts: How chronic exposure to this compound might affect the long-term survival and population dynamics of sensitive aquatic species.

Community Composition: Whether the presence of this compound can lead to shifts in the species composition and structure of aquatic invertebrate communities.

Influence of this compound on Terrestrial Non-Target Organisms

Effects on Beneficial Arthropods and Pollinator Populations

Given the global concern for pollinator health, assessing the impact of any pesticide on these crucial species is paramount. Research is needed to determine:

Toxicity to Pollinators: The acute and chronic toxicity of this compound to key pollinators such as bees.

Impact on Beneficial Predators: The effects of this compound on beneficial predatory insects, like ladybugs and lacewings, which play a role in natural pest control.

Impact on Wild Plant Diversity and Associated Ecological Services

The potential for this compound to harm non-target plants and disrupt terrestrial ecosystems has not been documented. Future studies should investigate:

Phytotoxicity: The potential for this compound to inhibit the germination and growth of native wild plant species.

Ecosystem Services: How any negative impacts on plant diversity could cascade to affect other organisms and the ecological services they provide.

Bioaccumulation and Potential for Biomagnification of this compound in Ecological Food Webs

The potential for a chemical substance to accumulate in living organisms and become more concentrated at higher levels of the food chain is a critical aspect of its environmental risk assessment. This phenomenon, known as bioaccumulation and biomagnification, can lead to adverse effects in non-target organisms, particularly top predators.

Bioaccumulation is the process by which a chemical is absorbed by an organism from its surrounding environment, including through respiration, ingestion, and dermal contact, leading to a concentration of the substance in the organism's tissues that is higher than in the surrounding medium. A key metric used to quantify this is the Bioconcentration Factor (BCF) , which is the ratio of the chemical's concentration in an organism to its concentration in the water at a steady state. mdpi.com Regulatory bodies often use BCF values to classify the bioaccumulative potential of substances. For instance, a substance may be considered bioaccumulative if its BCF value in aquatic species is greater than 2,000 and very bioaccumulative if the BCF is greater than 5,000. mdpi.com

Biomagnification , also known as trophic magnification, occurs when the concentration of a substance increases as it moves up through the food chain. This is a significant concern for persistent, bioaccumulative, and toxic (PBT) substances.

This compound belongs to the class of quinoxaline (B1680401) derivatives, a group of heterocyclic compounds with a wide range of reported biological activities. nih.govresearchgate.net However, the general biological activity of a chemical class does not provide specific information about the bioaccumulation potential of an individual compound within that class. The environmental fate and toxicological profile, including the tendency to bioaccumulate, are highly specific to the molecular structure and physicochemical properties of the substance .

Without dedicated studies on this compound, any statements regarding its bioaccumulation and biomagnification would be speculative. Such an assessment would require experimental data from laboratory studies on fish or other aquatic organisms, or field data from environmental monitoring programs. nih.gov These studies are essential for determining key parameters like the BCF and for understanding how the substance behaves within an ecosystem. nih.gov

Given the absence of research on the environmental concentrations, persistence, and organismal uptake of this compound, its potential to bioaccumulate and be transferred through trophic levels remains unknown. Further research is necessary to conduct a proper environmental risk assessment for this compound. nih.gov

Resistance Mechanisms and Integrated Resistance Management for Quincarbate

Molecular Basis of Quincarbate Resistance in Target Pathogens

Understanding the molecular basis of resistance is crucial for developing effective and sustainable disease control strategies. For many fungicides, resistance arises from genetic mutations that alter the target site of the fungicide, reduce its uptake, or actively remove it from the fungal cell.

Characterization of Target Site Mutations (e.g., in Cytochrome b gene, CYTB)

Many modern fungicides act by inhibiting specific enzymes in the fungal pathogen. A primary mechanism of resistance involves mutations in the gene encoding the target protein. For fungicides that inhibit cellular respiration, such as Quinone outside Inhibitors (QoIs), the cytochrome b gene (CYTB) is a common site for resistance-conferring mutations.

These mutations typically result in a single amino acid substitution in the cytochrome b protein, which reduces the binding affinity of the fungicide to its target site. This allows the fungus to maintain its respiratory function even in the presence of the chemical. While specific mutations in the CYTB gene have been extensively characterized for QoI fungicides, no such data is currently available for this compound.

Table 1: Common Amino Acid Substitutions in the Cytochrome b Protein Conferring Resistance to QoI Fungicides (Illustrative)

| Mutation | Amino Acid Change | Fungicide Class |

| G143A | Glycine (B1666218) to Alanine | Strobilurins |

| F129L | Phenylalanine to Leucine | Strobilurins |

This table is for illustrative purposes and does not represent data specific to this compound.

Role of Alternative Respiration Pathways and Efflux Transporters in Resistance

Besides target site mutations, fungal pathogens can employ other mechanisms to circumvent the effects of fungicides.

Alternative Respiration Pathways: Some fungi possess an alternative oxidase (AOX) pathway for respiration. This pathway branches off from the main cytochrome-mediated electron transport chain and is often insensitive to fungicides that target the cytochrome bc1 complex. When the primary respiratory pathway is inhibited by a fungicide, the fungus can switch to the AOX pathway to maintain energy production, thus conferring a degree of resistance. The role of the AOX pathway in resistance to this compound has not been investigated.

Efflux Transporters: Another significant resistance mechanism is the active removal of the fungicide from the fungal cell by efflux transporters. These are membrane proteins, often belonging to the ATP-binding cassette (ABC) or Major Facilitator Superfamily (MFS) transporters, that act as pumps to expel toxic compounds. Overexpression of the genes encoding these transporters can lead to multidrug resistance, where the fungus becomes less sensitive to a range of chemically unrelated fungicides. Research into the involvement of specific efflux transporters in this compound resistance is needed.

Evolution and Epidemiology of this compound Resistance in Agricultural Systems

The development and spread of fungicide resistance in agricultural settings is a complex process influenced by various factors.

Factors Driving Resistance Development and Dissemination

Several factors contribute to the selection and spread of resistant fungal populations:

High Selection Pressure: Repeated and widespread use of the same fungicide or fungicides with the same mode of action creates strong selective pressure, favoring the survival and reproduction of resistant individuals.

Pathogen Characteristics: Pathogens with high reproductive rates, short generation times, and efficient spore dispersal mechanisms are more prone to developing and spreading resistance.

Monoculture and Lack of Genetic Diversity: Large areas planted with a single susceptible crop variety can facilitate the rapid spread of resistant pathogen strains.

Sub-lethal Doses: Application of fungicides at doses that are not fully lethal can allow partially resistant individuals to survive and reproduce, gradually increasing the frequency of resistance in the population.

Analysis of Cross-Resistance Patterns with Other Fungicide Classes

Cross-resistance occurs when a single resistance mechanism confers resistance to multiple fungicides, typically those with the same or similar modes of action. For example, a mutation in the CYTB gene that confers resistance to one QoI fungicide will likely lead to resistance to other QoIs.

Conversely, there is generally no cross-resistance between fungicides with different modes of action. Understanding cross-resistance patterns is essential for designing effective fungicide rotation programs. There is currently no published data on the cross-resistance patterns between this compound and other fungicide classes.

Strategies for Mitigating this compound Resistance Development

To preserve the efficacy of fungicides like this compound, it is imperative to implement proactive resistance management strategies. These strategies aim to reduce the selection pressure for resistance and delay its development.

Integrated Pest Management (IPM): An IPM approach combines various control methods, including cultural practices (e.g., crop rotation, sanitation), biological control, and the use of resistant crop varieties, to manage diseases. Chemical control should be used judiciously as part of a broader IPM program.

Fungicide Rotation and Mixtures: Alternating or tank-mixing fungicides with different modes of action is a cornerstone of resistance management. This reduces the selection pressure on any single mode of action and can help control existing resistant populations.

Limiting the Number of Applications: Adhering to label recommendations regarding the maximum number of applications per season helps to minimize the exposure of the pathogen population to the fungicide.

Monitoring for Resistance: Regular monitoring of pathogen populations for shifts in fungicide sensitivity can provide early warning of resistance development, allowing for timely adjustments to control strategies.

Rotation and Mixtures of Fungicides with Diverse Modes of Action

A cornerstone of fungicide resistance management is the use of rotations and mixtures involving fungicides with different modes of action (MoA). frac.infouada.edu This strategy is designed to reduce the selection pressure for resistance to any single fungicide. rutgers.edu The Fungicide Resistance Action Committee (FRAC) has developed a coding system to classify fungicides based on their MoA, which helps in designing effective rotation and mixture programs. uada.educornell.edu

The principle behind this approach is that if a pathogen develops resistance to one fungicide, the other fungicide(s) in the rotation or mixture, having a different target site, will still be effective in controlling the resistant individuals. fungiresistance.com This prevents the resistant portion of the pathogen population from multiplying and becoming dominant. uada.edu

Key strategies include:

Alternation: Applying fungicides with different MoAs in a sequence. For example, an application of fungicide A is followed by an application of fungicide B, and so on. frac.info

Mixtures: Applying two or more fungicides with different MoAs simultaneously, either as a pre-formulated product or a tank-mix. frac.inforesearchgate.net Mixtures of a single-site fungicide (which are often at a medium to high risk of resistance) with a multi-site fungicide (which have a low risk of resistance) are a common and effective strategy. frac.infocornell.edu

Block Applications: Applying a specific fungicide for a limited number of "blocks" of sprays before rotating to a different MoA. frac.info

Research and modeling have shown that adding a mixing partner to a fungicide at risk of resistance can reduce the rate of selection for that resistance. researchgate.net For any mixture to be effective in managing resistance, the components must not be cross-resistant, and each component should provide sufficient control of sensitive pathogen isolates when used alone. frac.info

Table 1: Fungicide Rotation and Mixture Strategies

| Strategy | Description | Example of FRAC Group Rotation |

|---|---|---|

| Alternation | Fungicides with different modes of action are applied in sequence. | Application 1: FRAC Group 3 (DMI) -> Application 2: FRAC Group 11 (QoI) -> Application 3: FRAC Group M3 (Dithiocarbamate) |

| Mixtures | Two or more fungicides with different modes of action are applied together. | A tank-mix or co-formulation of a FRAC Group 11 (QoI) fungicide with a FRAC Group M5 (Chlorothalonil) fungicide. |

| Block Rotation | A fungicide from one FRAC group is applied for a set number of applications, followed by a block of applications of a fungicide from a different FRAC group. | Block 1 (2 applications): FRAC Group 7 (SDHI) -> Block 2 (2 applications): FRAC Group 3 (DMI) |

This table is for illustrative purposes. Specific fungicide choices and rotation programs should be based on local conditions, crop, pathogen, and product labels.

Integration of Non-Chemical and Cultural Control Methods

Integrating non-chemical and cultural control methods is a fundamental component of a holistic Integrated Pest Management (IPM) program aimed at reducing reliance on fungicides and managing resistance. researchgate.net These practices create an environment that is less favorable for pathogen development and spread. slideshare.netmcgill.ca

Key non-chemical and cultural control methods include:

Crop Rotation: Planting different types of crops in the same area in sequential seasons helps to break the life cycle of pathogens that are specific to a particular host plant. okstate.eduncsu.edu It is recommended to rotate to a non-host crop for at least three to five years. okstate.edu

Sanitation: This involves removing and destroying infected plant debris, which can serve as a source of inoculum for future infections. slideshare.netokstate.edu Keeping the garden or field free of weeds is also important, as weeds can harbor pathogens. okstate.edu

Use of Resistant Varieties: Planting crop varieties that are genetically resistant or tolerant to specific diseases is a highly effective and economical way to manage them. lsuagcenter.comgov.bc.ca

Cultural Practices: Adjusting cultural practices can significantly impact disease development. This includes optimizing plant spacing to increase air circulation and promote faster drying of foliage, avoiding excessive soil moisture which can favor root rot diseases, and proper fertilization based on soil analysis. okstate.eduasiablight.org

Biological Control: This approach uses naturally occurring beneficial microorganisms, such as certain bacteria and fungi (e.g., Trichoderma species), to suppress plant pathogens. nih.govnih.gov These biocontrol agents can compete with pathogens for nutrients and space or produce substances that inhibit their growth. nih.gov

Table 2: Non-Chemical and Cultural Control Methods for Disease Management

| Control Method | Principle | Example Application |

|---|---|---|

| Crop Rotation | Breaks the pathogen life cycle by removing the host plant. | Rotating from a susceptible crop like wheat to a non-host crop like legumes. ncsu.edu |

| Sanitation | Reduces the amount of pathogen inoculum in the environment. | Removing and burning infected leaves and branches; cleaning tools and equipment between fields. slideshare.netokstate.edu |

| Resistant Varieties | Utilizes the plant's natural defenses to prevent or reduce disease. | Planting a potato variety known to be resistant to late blight. asiablight.org |

| Cultural Management | Modifies the microenvironment to be less conducive to disease. | Using wider plant spacing to improve air flow and reduce humidity within the crop canopy. okstate.edu |

| Biological Control | Uses other living organisms to suppress pathogens. | Applying a commercial product containing Trichoderma species to the soil to protect against root-infecting fungi. nih.govnih.gov |

Development of Monitoring and Diagnostic Tools for Early Resistance Detection

Early detection of fungicide resistance is critical for effective resistance management. mdpi.com Monitoring programs allow for the timely implementation of alternative control strategies before a resistant pathogen population becomes widespread and causes significant crop losses. mdpi.com

Various diagnostic tools and methods are used to monitor for fungicide resistance:

Bioassays: These are laboratory-based tests that assess the sensitivity of a pathogen isolate to a specific fungicide. mdpi.com Methods like the glass vial bioassay or leaf disk method can determine the concentration of a fungicide required to inhibit fungal growth, allowing for the identification of less sensitive or resistant strains. mdpi.comnih.gov

Molecular Diagnostics: These techniques detect specific genetic mutations in the pathogen that are known to confer resistance to a particular mode of action. mdpi.comnih.gov Methods like Polymerase Chain Reaction (PCR) and DNA sequencing can provide rapid and accurate detection of resistance markers. mdpi.com Newer technologies like nanopore sequencing are also emerging as powerful diagnostic tools. mdpi.com

Biochemical Assays: These methods can detect changes in the levels or activity of specific enzymes that may be involved in the resistance mechanism. mdpi.com

The development of rapid, user-friendly, and portable diagnostic kits is a key goal in this area. nih.govresearchgate.net Such kits would enable growers and crop consultants to quickly assess the resistance status of pathogens in the field and make informed decisions about fungicide selection. researchgate.net

Table 3: Tools for Early Detection of Fungicide Resistance

| Diagnostic Tool | Description | Advantages |

|---|---|---|

| Bioassays | In vitro or in vivo tests measuring the response of a pathogen to a fungicide. | Directly measures the level of sensitivity or resistance. |

| Molecular Diagnostics (e.g., PCR) | Detects specific gene mutations associated with resistance. | Highly sensitive, specific, and can be very rapid. mdpi.com |

| Immunological Assays (e.g., LF-tests) | Uses antibodies to detect specific proteins associated with resistance. | Can be developed into rapid, easy-to-use field tests. nih.gov |

| Next-Generation Sequencing (NGS) | Allows for the sequencing of large portions of a pathogen's genome to identify known and novel resistance mutations. | Provides comprehensive genetic information. mdpi.com |

Advanced Analytical Methodologies for Quincarbate Profiling

Chromatographic Techniques for Quincarbate Separation and Quantification

Chromatography is a fundamental technique for separating chemical compounds. For a compound like this compound, which belongs to the carbamate (B1207046) class of pesticides, both liquid and gas chromatography have been effectively employed, often tailored to the specific properties of the analyte and the sample matrix.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of carbamate pesticides, which are often thermally labile and non-volatile, making them unsuitable for direct analysis by gas chromatography. caymanchem.comyoutube.com HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. youtube.com For carbamates, reversed-phase HPLC is commonly used, where the stationary phase is nonpolar (e.g., C8 or C18) and the mobile phase is a polar solvent mixture, such as water and methanol (B129727) or acetonitrile (B52724). caymanchem.comyoutube.com

The U.S. Environmental Protection Agency (EPA) Method 531.1, for instance, outlines an HPLC method for the determination of N-methylcarbamates in water. caymanchem.com This method often involves post-column derivatization to enhance detection. After the carbamates are separated on the HPLC column, they are hydrolyzed with a sodium hydroxide (B78521) solution. The resulting methylamine (B109427) is then reacted with o-phthalaldehyde (B127526) (OPA) and 2-mercaptoethanol (B42355) to create a highly fluorescent derivative, which can be sensitively detected by a fluorescence detector. caymanchem.com This approach provides high sensitivity and selectivity for carbamates. inacom.nl

The following table outlines typical HPLC parameters for the analysis of carbamate pesticides, which would be applicable for developing a method for this compound.

Table 1: Typical HPLC Parameters for Carbamate Analysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column | C8 or C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) caymanchem.comyoutube.com | Separation based on hydrophobicity. |

| Mobile Phase | Gradient of water and methanol or acetonitrile caymanchem.com | Elution of analytes with varying polarities. |

| Flow Rate | 0.8 - 1.0 mL/min caymanchem.comyoutube.com | Controls the speed of the separation. |

| Temperature | Ambient or slightly elevated (e.g., 37 °C) caymanchem.com | Affects viscosity and separation efficiency. |

| Injection Volume | 10 - 100 µL | Amount of sample introduced into the system. |

| Detector | Fluorescence (with post-column derivatization) or UV caymanchem.comyoutube.com | Detection and quantification of the analyte. |

| Post-Column Reagents | NaOH (hydrolysis), OPA/2-mercaptoethanol (derivatization) caymanchem.com | Enhances the detectability of carbamates. |

While many carbamates are thermally unstable, Gas Chromatography (GC) can be employed for their analysis if they are converted into more volatile and thermally stable derivatives. nih.gov GC separates compounds in their gaseous state based on their interaction with a stationary phase within a long, thin capillary column. waters.com The direct GC analysis of N-carbamates can be challenging due to thermal degradation in the hot injector port.

To overcome this, derivatization is a common strategy. For instance, carbamates can be derivatized using reagents like acetic anhydride (B1165640) to form more stable compounds suitable for GC analysis. Another approach is the use of cool on-column injection, which introduces the sample directly onto the column at a low temperature, minimizing thermal decomposition. The temperature is then ramped up to volatilize the compounds for separation.

The following table summarizes typical GC conditions that could be adapted for the analysis of this compound derivatives.

Table 2: Typical GC Parameters for Carbamate Derivative Analysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column | DB-5 or similar non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm) nih.gov | Separation of volatile compounds. |

| Carrier Gas | Helium or Nitrogen nih.gov | Transports the sample through the column. |

| Injection Technique | Splitless or cool on-column | Introduction of sample while minimizing degradation. |

| Injector Temperature | Programmed from a low initial temperature (for cool on-column) | Prevents thermal breakdown of the analyte. |

| Oven Program | Temperature gradient (e.g., 50°C to 220°C) nih.gov | Separates compounds based on boiling points. |

| Detector | Flame Ionization Detector (FID) or Nitrogen-Phosphorus Detector (NPD) | General or selective detection of compounds. |

| Derivatization Agent | Acetic Anhydride or other silylating agents | Increases volatility and thermal stability. |

Mass Spectrometry (MS) for this compound Identification and Structure Elucidation

Mass Spectrometry (MS) is a powerful detection technique that measures the mass-to-charge ratio of ionized molecules. When coupled with a chromatographic separation technique (either LC or GC), it provides a high degree of sensitivity and specificity, allowing for both quantification and confident identification of the target analyte.

The combination of Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the analysis of pesticide residues, including carbamates, in complex matrices like food and animal tissues. This technique offers excellent selectivity and sensitivity, often eliminating the need for derivatization. In an LC-MS/MS system, the compounds eluting from the LC column are ionized, typically using electrospray ionization (ESI). The precursor ion corresponding to the analyte of interest is then selected and fragmented, and specific product ions are monitored for quantification and confirmation.

Multi-residue methods using LC-MS/MS have been developed for the simultaneous determination of numerous pesticides, including various carbamates. These methods are highly efficient for monitoring programs. For this compound, a similar approach would involve optimizing the MS/MS parameters, including the selection of precursor and product ions and their respective collision energies.

The table below details typical parameters for an LC-MS/MS method for carbamate analysis.

Table 3: Typical LC-MS/MS Parameters for Carbamate Analysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| LC Column | C18 reversed-phase (e.g., Waters BEH C18) | Chromatographic separation. |

| Mobile Phase | Gradient of water/acetonitrile or methanol with additives like formic acid or ammonium (B1175870) formate | Elution and promotion of ionization. |

| Ionization Source | Electrospray Ionization (ESI), positive mode | Generates charged molecules from the analyte. |

| MS Analyzer | Triple Quadrupole (QqQ) or QTRAP | Selection and fragmentation of ions. |

| Scan Mode | Multiple Reaction Monitoring (MRM) | Highly selective and sensitive detection. |

| MRM Transitions | Specific precursor ion → product ion(s) for each analyte | Quantification and confirmation of identity. |

| Collision Energy | Optimized for each transition | Induces fragmentation of the precursor ion. |

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and semi-volatile organic compounds in environmental samples. For carbamates like this compound, GC-MS analysis typically requires a derivatization step to improve their thermal stability and chromatographic behavior. After separation on the GC column, the analytes enter the mass spectrometer, where they are ionized (commonly by electron ionization, EI) and fragmented. The resulting mass spectrum provides a chemical fingerprint that can be used for identification by comparing it to a spectral library.

GC-MS methods have been developed for the screening of carbamate pesticides in water samples. These methods often involve a preconcentration step, such as solid-phase microextraction (SPME), to achieve low detection limits. The use of selected ion monitoring (SIM) mode can enhance the sensitivity and selectivity of the analysis by focusing on specific fragment ions characteristic of the target analyte.

The following table presents typical parameters for a GC-MS method for the analysis of derivatized carbamates.

Table 4: Typical GC-MS Parameters for Carbamate Analysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| GC Column | Non-polar or medium-polarity capillary column (e.g., DB-5ms) | Separation of volatile derivatives. |

| Injection | Splitless or pulsed splitless | Maximizes transfer of analyte to the column. |

| Injector Temperature | e.g., 250 °C | Vaporization of the sample. |

| Ionization Mode | Electron Ionization (EI) | Fragmentation of the analyte for identification. |

| MS Analyzer | Quadrupole or Ion Trap | Mass separation of fragment ions. |

| Scan Mode | Full Scan (for identification) or Selected Ion Monitoring (SIM) (for quantification) | Data acquisition mode. |

| Derivatization | Required for most carbamates to enhance thermal stability | Chemical modification to make the analyte suitable for GC. |

Sample Preparation and Extraction Techniques for Complex Environmental and Biological Matrices

The analysis of this compound in complex matrices such as soil, animal tissues, and food products requires an efficient sample preparation step to remove interfering substances and concentrate the analyte of interest. The choice of extraction technique is critical for achieving accurate and reliable results.

For soil samples, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a popular choice for pesticide residue analysis. The original QuEChERS method involves an extraction step with acetonitrile followed by a "salting-out" step using magnesium sulfate (B86663) and sodium chloride to partition the analytes into the organic layer. A subsequent dispersive solid-phase extraction (d-SPE) cleanup step, using sorbents like primary secondary amine (PSA) to remove fatty acids and other interferences, is then performed. This method has been successfully applied to the analysis of carbamates and other pesticide classes in soil.

For biological matrices such as animal tissues and fluids, solid-phase extraction (SPE) is a widely used technique. SPE allows for the selective extraction and cleanup of analytes from complex samples. For carbamates, a C18 sorbent is commonly used, where the analytes are retained on the solid phase while more polar interferences are washed away. The retained carbamates are then eluted with a suitable organic solvent, such as ethyl acetate (B1210297) or acetonitrile. Headspace solid-phase microextraction (SPME) has also been applied for the analysis of carbamates in biological fluids, offering a solvent-free alternative for sample preparation. In this technique, a fused-silica fiber coated with a stationary phase is exposed to the headspace of a heated sample, and the adsorbed analytes are then thermally desorbed into the GC injector.

Development of Novel and High-Throughput Analytical Approaches for this compound Residues

The demand for efficient and sensitive monitoring of veterinary drug residues in food products has driven the development of novel and high-throughput analytical methodologies. For this compound and other quinoxaline-1,4-dioxide compounds, the focus has been on creating methods that can simultaneously detect multiple residues in complex matrices, such as animal tissues and feed, thereby increasing laboratory efficiency and reducing costs. nih.govnih.gov These advanced approaches are crucial for ensuring food safety and enforcing regulatory limits.

A significant advancement in this area is the coupling of sophisticated sample preparation techniques with highly sensitive detection systems. The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method, and its various modifications, has become a cornerstone for sample pretreatment in residue analysis. mdpi.comnih.govfrontiersin.org This approach simplifies the extraction and cleanup process, enabling high sample throughput. nih.govchromatographyonline.com

For detection and quantification, Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is the predominant technique. chromatographyonline.comnih.gov This powerful combination offers excellent selectivity and sensitivity for detecting trace levels of this compound and its analogues in complex biological samples. chromatographyonline.comnih.gov The development of these methods involves rigorous optimization of chromatographic conditions and mass spectrometric parameters to ensure accuracy and reliability.

Research has focused on developing multi-class, multi-residue methods that can analyze for a wide range of veterinary drugs, including this compound, in a single run. These "mega-methods" are designed for high-throughput screening and confirmation, leveraging automated sample preparation and rapid chromatographic separations. researchgate.netnih.gov

Validation of these methods is performed according to internationally recognized guidelines to ensure they are fit for purpose. Key validation parameters include linearity, accuracy (measured as recovery), precision, and the limits of detection (LOD) and quantification (LOQ). chromatographyonline.comnih.gov

Detailed Research Findings

Recent studies have established and validated UPLC-MS/MS methods for the simultaneous determination of quinoxaline-1,4-dioxides, the class of compounds to which this compound belongs, in various animal-derived matrices. These methods demonstrate the high-throughput capabilities and performance achievable for compounds structurally similar to this compound.

One such study developed a UPLC-MS/MS method for analyzing five quinoxaline (B1680401) 1,4-dioxides and their eight metabolites in swine liver. The sample preparation involved an extraction with acidified acetonitrile followed by purification with a solid-phase extraction (SPE) cartridge. chromatographyonline.com The method showed excellent performance characteristics, as detailed in the tables below.

Another convenient and sensitive LC-MS/MS method was established for the simultaneous determination of carbadox- and olaquindox-related residues in swine muscle and liver. This method utilized a 2% metaphosphoric acid in 20% methanol solution for extraction, followed by a cleanup on a mixed-mode anion-exchange SPE column. nih.gov The validation data underscores the method's suitability for routine monitoring programs. nih.gov

The following tables present a summary of the research findings from these advanced analytical methods, showcasing the performance for compounds related to this compound.

Table 1: UPLC-MS/MS Method Parameters for Quinoxaline Residue Analysis in Swine Liver This table presents data from a study on the analysis of five quinoxaline 1,4-dioxides and their metabolites.

| Parameter | Details |

|---|---|

| Instrumentation | Ultra-High-Pressure Liquid Chromatography–Tandem Mass Spectrometry (UHPLC–MS/MS) |

| Sample Matrix | Swine Liver |

| Extraction | 0.1% formic acid in acetonitrile (4+6, v/v) after acidification with 3 mol/L of 0.1% hydrochloric acid |

| Cleanup | HLB Solid-Phase Extraction (SPE) Cartridge |

| Linearity (R²) | > 0.98 |

| Concentration Range | 5–500 µg/L |

Data sourced from a study on the analysis of five QdNOs and their eight main metabolites. chromatographyonline.com

Table 2: Method Validation Data for Quinoxaline Residues in Swine Liver This table details the limits of detection (LOD), limits of quantification (LOQ), and recovery rates achieved in the study.

| Validation Parameter | Result Range |

|---|---|

| Limit of Detection (LOD) | 0.30–2.51 µg/kg |

| Limit of Quantification (LOQ) | 1.10–8.37 µg/kg |

| Recovery Rate | 79.8% – 96.5% |

Spiked at concentrations of 10, 100, and 500 μg/kg. chromatographyonline.com

Table 3: Validation of a Multi-Residue LC-MS/MS Method in Swine Tissues This table shows performance data for a method analyzing metabolites of Carbadox and Olaquindox.

| Validation Parameter | Swine Muscle & Liver |

|---|---|

| Limit of Quantification (LOQ) | 0.02 - 0.5 µg/kg |

| Recovery Rate | > 79.1% |

| Intra-day Precision (RSD) | 5.0% – 7.4% |

| Inter-day Precision (RSD) | 5.5% – 9.2% |

This method is suitable for determining residues of quinoxaline-2-carboxylic acid (QCA), 3-methyl-quinoxaline-2-carboxylic acid (MQCA), and their glycine (B1666218) conjugates, as well as desoxycarbadox (B144582) (DCBX) and desoxyolaquindox (DOLQ). nih.gov

Quincarbate in Sustainable Agricultural Systems and Future Research Directions

Role of Quincarbate within Integrated Pest and Disease Management (IPM) Strategies

Integrated Pest Management (IPM) is an environmentally sensitive approach to managing pests and diseases that combines various common-sense practices. epa.gov It is an ecosystem-based strategy that focuses on the long-term prevention of pests or their damage through a combination of techniques such as biological control, habitat manipulation, modification of cultural practices, and the use of resistant varieties. khanacademy.org The goal of IPM is to manage pest damage by the most economical means and with the least possible hazard to people, property, and the environment. epa.gov

The use of chemical pesticides in an IPM program is considered a last resort. oregonstate.eduumn.edu When other methods are not sufficient to prevent economic or aesthetic injury, chemical controls are employed. ncsu.edu Within this framework, this compound's role is that of a targeted chemical intervention. IPM principles dictate that pesticides should be selected and applied in a manner that minimizes risks to human health, non-target organisms, and the environment. umn.edu Therefore, the application of this compound would be guided by thorough monitoring and scouting to determine if pest populations have reached a threshold where action is required. ncsu.edu Rather than broad, preventative spraying, an IPM approach would utilize this compound for targeted applications when necessary, potentially in combination with other control methods for more effective, long-term management. umn.edu

Practices that form the foundation of an IPM strategy and precede the consideration of chemical use include:

Cultural Controls: These involve modifying the growing environment to reduce pest establishment and survival. Examples include crop rotation, selecting pest-resistant plant varieties, and maintaining plant health through proper watering and fertilization. oregonstate.eduumn.eduncsu.edu

Mechanical and Physical Controls: These methods directly kill or remove pests and include actions like trapping, weeding, or creating barriers. epa.govoregonstate.edu

Biological Controls: This involves the use of natural enemies—such as predators, parasites, and pathogens—to control pests. khanacademy.org

By integrating this compound into a comprehensive IPM plan, its use can be optimized, reducing reliance on the chemical and minimizing its potential environmental footprint while still effectively managing targeted diseases.

Innovations in this compound Application Technologies and Precision Agriculture

Precision agriculture represents a significant shift in farm management, utilizing advanced technologies to monitor and optimize agricultural processes with high accuracy. nih.govcorteva.com These technologies enable farmers to manage field variability and apply resources like fertilizers and pesticides only where they are needed, a practice known as Variable Rate Technology (VRT). researchgate.netagrigateglobal.com Innovations in this field offer the potential to significantly enhance the efficiency and sustainability of this compound application.

By integrating tools such as Global Positioning Systems (GPS), remote sensing, drones, and Internet of Things (IoT) devices, farmers can move from uniform, broadcast spraying to highly targeted, site-specific applications. nih.govresearchgate.net For instance, remote sensing technologies, including satellite imagery and drones, can identify subtle changes in crop health that may indicate the early stages of a fungal infection. agrigateglobal.com This allows for the precise application of this compound only to the affected areas, which can drastically reduce the total amount of fungicide used compared to traditional methods. ufl.edu

Key technologies in precision agriculture applicable to this compound include:

Smart Sprayers: Vision-based systems using artificial intelligence can identify specific plants or areas showing signs of disease and apply a targeted dose of fungicide. ufl.edu This can reduce chemical usage by over 90% in some applications. ufl.edu

Drones: Unmanned aerial vehicles can be used for both data collection (e.g., identifying stressed crops) and the targeted delivery of crop inputs like this compound. agrigateglobal.com

GPS and Geo-mapping: These technologies allow for the creation of detailed field maps that identify variability in soil and crop conditions, enabling precise, variable-rate application of fungicides. researchgate.net

The adoption of these precision technologies supports a more sustainable agricultural model by improving resource efficiency, reducing input costs, and minimizing the environmental impact associated with chemical use. nih.govresearchgate.net

Bioremediation Approaches for Environmental this compound Contamination

Bioremediation is a process that utilizes living organisms, such as microbes and plants, to remove or neutralize pollutants from a contaminated site. differencebetween.com This approach is often considered an environmentally friendly and cost-effective alternative to traditional chemical and physical cleanup methods. nih.govnih.gov For a compound like this compound, bioremediation offers several potential strategies to address environmental contamination in soil and water.

Bioremediation techniques are broadly categorized as either in-situ or ex-situ, based on where the treatment occurs. differencebetween.comrjlbpcs.com

In-situ Bioremediation: This involves treating the contaminated material at the site without excavation. rjlbpcs.com It is generally less expensive and causes minimal site disruption. onlinebiologynotes.com For this compound contamination in soil, in-situ techniques would involve stimulating the indigenous microbial populations capable of degrading the compound directly within the soil. The success of in-situ methods depends heavily on environmental conditions such as soil porosity, pH, temperature, and the availability of nutrients and electron acceptors. rjlbpcs.com

Ex-situ Bioremediation: This approach requires the removal of the contaminated material for treatment elsewhere. mdpi.com While typically more expensive due to excavation and transportation costs, ex-situ methods allow for greater control over the treatment process. differencebetween.comonlinebiologynotes.com Contaminated soil containing this compound could be treated using techniques like biopiles or slurry-phase bioreactors, where conditions can be optimized to enhance microbial degradation. onlinebiologynotes.commdpi.com

Table 1: Comparison of In-situ and Ex-situ Bioremediation

| Feature | In-situ Bioremediation | Ex-situ Bioremediation |

|---|---|---|

| Location of Treatment | At the contaminated site differencebetween.com | Off-site, after excavation differencebetween.com |

| Cost | Generally less expensive rjlbpcs.com | More expensive due to transport onlinebiologynotes.com |

| Site Disruption | Minimal onlinebiologynotes.com | Significant due to excavation |

| Process Control | Less manageable differencebetween.com | More manageable and controllable differencebetween.com |

| Effectiveness | Can be slower and less thorough differencebetween.comrjlbpcs.com | Often faster and more thorough differencebetween.com |

| Applicability | Preferred for ecological restoration rjlbpcs.com | Used for higher contamination levels |

To enhance the effectiveness of bioremediation, two primary strategies are employed: bioaugmentation and biostimulation. nih.gov

Biostimulation: This strategy involves modifying the environment to stimulate the existing native microbial populations that are capable of degrading the contaminant. greener-h2020.eu For this compound degradation, this could involve the addition of nutrients (like nitrogen and phosphorus), electron acceptors, or other amendments to the soil to encourage the growth and activity of indigenous microorganisms. nih.govnih.gov Studies have shown that biostimulation can be more effective than bioaugmentation in some cases, as it enhances a microbial community that is already adapted to the site. nih.gov

Bioaugmentation: This process involves the introduction of specific, pre-grown microbial strains or consortia into the contaminated site to supplement the indigenous population. nih.govremittancesreview.com If the native microbial community lacks the ability to degrade this compound effectively, microorganisms with known degradative capabilities could be isolated, cultured, and then introduced to the site to accelerate the cleanup process. nih.govgreener-h2020.eu The success of bioaugmentation depends on the ability of the introduced microbes to survive and compete in the new environment. nih.gov

In many cases, a combined approach of biostimulation and bioaugmentation can yield the best results, achieving higher degradation rates than either strategy alone.

Phytoremediation is a bioremediation approach that uses plants to clean up contaminated environments. nih.gov This green technology is considered non-invasive, cost-effective, and aesthetically pleasing. mdpi.comnih.gov Plants can remove, degrade, or contain contaminants through several mechanisms. nih.gov

The potential for phytoremediation of this compound-contaminated sites would depend on identifying plant species capable of one or more of the following processes:

Phytoextraction: The uptake and accumulation of contaminants from the soil into the plant's harvestable tissues.

Phytodegradation: The breakdown of contaminants within the plant through metabolic processes.

Rhizodegradation: The breakdown of contaminants in the soil by microorganisms that thrive in the root zone (rhizosphere). nih.gov

The effectiveness of phytoremediation can be enhanced by using soil amendments like biochar, which can improve soil properties and plant growth, or by utilizing plant-associated microbes that facilitate contaminant uptake and degradation. mdpi.comfrontiersin.org Research would be needed to screen for plant species that are tolerant to this compound and possess the ability to effectively remediate it from the soil.

Emerging Research on this compound Alternatives and Synergistic Compounds

Future research directions in sustainable agriculture involve reducing reliance on single chemical solutions by exploring effective alternatives and improving the efficiency of existing compounds through synergistic formulations.

Research into synergistic compounds aims to enhance the efficacy of active ingredients, allowing for lower application rates. nih.gov A synergistic interaction occurs when the combined effect of two or more compounds is greater than the sum of their individual effects. nih.gov Identifying compounds that act synergistically with this compound could lead to new formulations that are more effective at lower concentrations. This approach not only reduces the amount of chemical applied but can also help manage the development of resistance in target pathogens. The mechanism of synergy can vary; for example, one compound might inhibit a pathogen's resistance mechanism, making it more susceptible to the primary fungicide. nih.gov

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Nitrogen |

| Phosphorus |

| Ampicillin |

| Oxacillin |

| Nafcillin |

| Ursolic acid |

| Oleanolic acid |

| Rosmarinic acid |

| Arteannuin B |

| Trifluralin |

| Paraquat |

| Diquat |

| Glufosinate |

| Dicamba |

| 2,4-D |

| Potassium sulfate (B86663) |

| Potassium magnesium sulfate |

| Potash |

Future Perspectives on Quinclorac Research in the Context of Global Agricultural Challenges

The trajectory of agricultural science is increasingly shaped by the need to address pressing global challenges, including climate change, resource scarcity, and the evolution of herbicide-resistant weeds. Future research on Quinclorac will be pivotal in determining its continued role in sustainable food production systems. The focus will likely be on innovative approaches to maximize its efficacy while minimizing its ecological footprint.

One of the primary challenges in modern agriculture is the widespread development of herbicide-resistant weeds, which threatens crop yields and food security. A key area of future research will involve the development and implementation of integrated weed management (IWM) strategies that strategically incorporate Quinclorac. This includes investigating its efficacy in tank mixes with other herbicides possessing different modes of action to delay the onset of resistance. Furthermore, research into the optimal timing and application techniques for Quinclorac within IWM programs can enhance its effectiveness and reduce reliance on single-herbicide solutions.

The environmental fate of herbicides is a critical aspect of sustainable agriculture. While laboratory studies have indicated that Quinclorac can be mobile in soil, field studies have shown it to dissipate rapidly with limited mobility epa.gov. This discrepancy highlights the need for further research to fully understand the factors influencing its persistence and movement in different soil types and environmental conditions. Future studies should focus on developing a more comprehensive understanding of its degradation pathways in various agricultural settings epa.gov. This knowledge is crucial for developing best management practices to prevent potential water contamination. The US Environmental Protection Agency (EPA) has noted that Quinclorac has characteristics similar to chemicals that have been detected in groundwater, underscoring the importance of careful management epa.govepa.govepa.gov.

Innovations in formulation technology offer a promising avenue for enhancing the sustainability of Quinclorac. The development of controlled-release formulations (CRFs) could significantly reduce the amount of active ingredient released into the environment at any given time nih.gov. These "smart" formulations are designed to release the herbicide in response to specific environmental triggers, ensuring it is available when and where it is most needed to control weeds, thereby minimizing off-target effects and potential for leaching or runoff nih.gov. Such advancements align with the principles of precision agriculture, which seeks to optimize inputs and reduce waste.

Precision agriculture technologies, such as drone-based spraying and GPS-guided application equipment, offer significant potential to improve the sustainability of Quinclorac use. By enabling targeted application of the herbicide only where weeds are present, these technologies can drastically reduce the total amount of herbicide applied per acre. Future research should focus on integrating Quinclorac with these advanced application systems to optimize weed control while minimizing exposure to non-target areas and organisms futuremarketinsights.com.

Finally, the impact of Quinclorac on non-target organisms remains a key consideration for its use in sustainable systems. While it is a selective herbicide, meaning it is less harmful to certain crops, its effects on other organisms in the agricultural landscape, such as beneficial insects and aquatic life, require ongoing investigation flvc.orgnih.govgeorgiasouthern.edudowntoearth.org.inresearchgate.net. Future research should aim to develop a more complete ecotoxicological profile of Quinclorac and its metabolites to inform risk assessments and refine application guidelines to protect biodiversity within and around agricultural fields.

The following table provides a summary of research findings on the effects of Quinclorac on soil microorganisms:

| Microbial Group | Effect of Quinclorac Application | Reference |

| Aerobic Heterotrophic Bacteria | Some initial differences, but not persistent | nih.govnih.gov |

| Fungi | Increased at lower concentrations, decreased at higher concentrations | nih.govnih.gov |

| Actinomycetes | Population declined in proportion to the concentration | nih.govnih.gov |

| Anaerobic Fermentative Bacteria | Stimulated growth | nih.govnih.gov |

| Denitrifying Bacteria | Increased at lower concentrations | nih.govnih.gov |

| Nitrogen-Fixing Bacteria | Stimulated growth | nih.govnih.gov |

| Methanogenic Bacteria | Sensitive to higher concentrations | nih.govnih.gov |

Q & A

Q. How can qualitative data on this compound’s regulatory challenges be systematically analyzed?

- Methodological Answer : Conduct thematic analysis of policy documents and stakeholder interviews. Code responses using software like NVivo to identify recurring themes (e.g., risk assessment priorities). Triangulate findings with quantitative regulatory compliance data .

Data Reporting Standards

- For Experimental Replication : Follow the Beilstein Journal’s guidelines: include raw spectra, chromatograms, and crystallographic data (if applicable) in supplementary files. Annotate anomalies (e.g., unexpected byproducts) with proposed explanations .

- For Computational Studies : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Share input files, force field parameters, and convergence criteria .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |